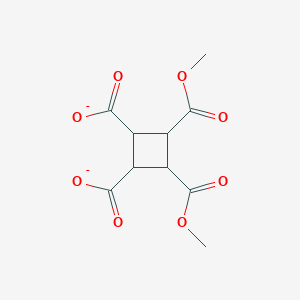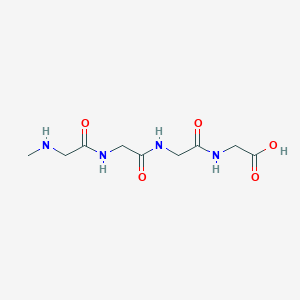
N-Methylglycylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylglycylglycylglycylglycine is a peptide compound consisting of a sequence of glycine residues with an N-methyl group attached to the terminal glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycylglycylglycylglycine can be achieved through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds between glycine residues. The N-methylation of the terminal glycine can be accomplished using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N-Methylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for more complex peptides.
Mécanisme D'action
The mechanism of action of N-Methylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The N-methyl group may enhance the compound’s binding affinity and specificity for these targets. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, lacking the N-methyl group.
N-Methylglycine: Contains a single glycine residue with an N-methyl group.
N,N-Dimethylglycine: A derivative of glycine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methylglycylglycylglycylglycine is unique due to its extended peptide chain and the presence of an N-methyl group, which may confer distinct chemical and biological properties compared to simpler glycine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91307-66-3 |
|---|---|
Formule moléculaire |
C9H16N4O5 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h10H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
Clé InChI |
JYYQHNFCOMQZDS-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


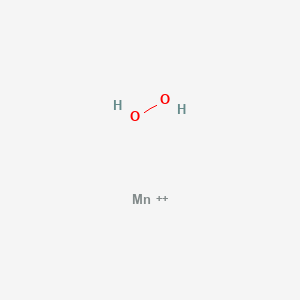

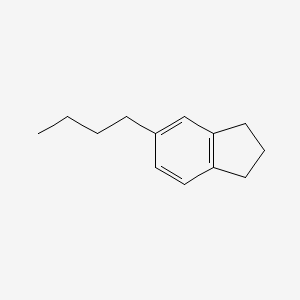
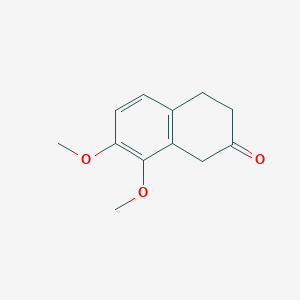
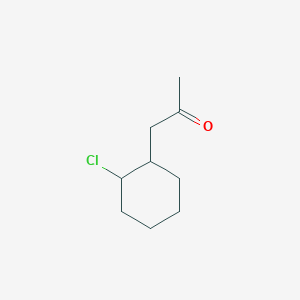
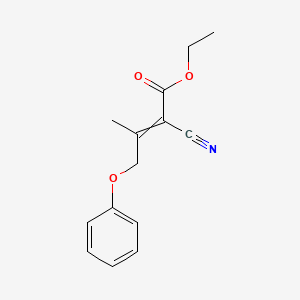
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
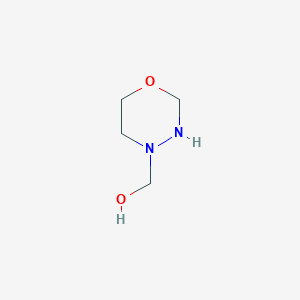
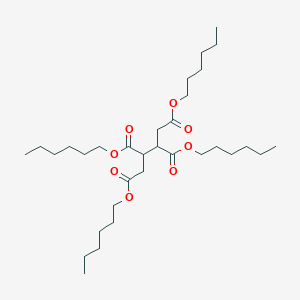
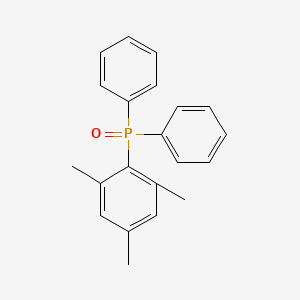
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
